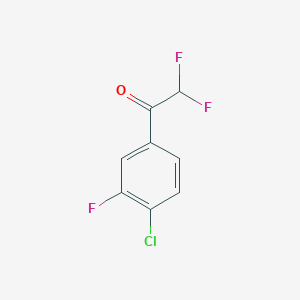

1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone

Beschreibung

1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone (molecular formula: C₈H₅ClF₂O, molecular weight: 190.58) is a fluorinated aromatic ketone characterized by a 4-chloro-3-fluorophenyl group attached to a 2,2-difluoroethanone moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a precursor for ERK inhibitors used in treating hyperproliferative disorders . Its bioreduction is catalyzed by ketoreductases (KREDs) with high enantioselectivity (99.5% ee) and quantitative conversion, highlighting its role in asymmetric synthesis .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPVZIHMMGAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline.

Fluorination: The aniline derivative undergoes fluorination to introduce the difluoroethanone moiety.

Oxidation: The intermediate is then oxidized to form the final product.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products with different substituents replacing the chloro or fluoro groups.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.

Wirkmechanismus

The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-2,2-difluoroethanone (UC391)

- Molecular Formula : C₈H₅ClF₂O

- Molecular Weight : 190.58

- Key Differences : The absence of the 3-fluoro substituent reduces steric hindrance and electronic effects compared to the target compound. This structural variation may influence reactivity in enzymatic reductions, as electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the carbonyl carbon .

- Applications: Used in synthesizing non-fluorinated analogs of antihypertensive agents .

1-(3-Chlorophenyl)-2,2-difluoroethanone (UC386)

- Molecular Formula : C₈H₅ClF₂O

- Molecular Weight : 190.58

Trifluoroethanone Derivatives

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₅ClF₃O

- Molecular Weight : 208.57

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₅Cl₂F₃O

- Molecular Weight : 243.03

- Key Differences : Additional chloro substituents amplify hydrophobicity and may hinder bioreduction kinetics .

Methyl-Substituted Analogs

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone

- Molecular Formula : C₁₀H₉ClF₂O

- Molecular Weight : 218.63

- Key Differences : Methyl groups at the 3- and 5-positions enhance lipophilicity, improving membrane permeability in drug delivery applications. However, steric bulk may reduce catalytic efficiency in enzyme-mediated reactions .

Research Findings and Industrial Relevance

- Enzymatic Specificity : The 3-fluoro substituent in the target compound optimizes binding to KRED-NADH-112, enabling high enantioselectivity. Trifluoro analogs exhibit reduced compatibility due to excessive electronegativity .

- Thermodynamic Stability : Fluorine substitution enhances thermal stability, as evidenced by density-functional thermochemistry calculations .

- Market Status : The target compound is discontinued by suppliers like CymitQuimica, while analogs like UC391 remain available, reflecting demand shifts in pharmaceutical R&D .

Biologische Aktivität

1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone, with the CAS number 1352217-65-2, is a synthetic organic compound notable for its unique structural features and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 208.56 g/mol. The compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, as well as two fluorine atoms on the difluoroethanone moiety. This combination of functional groups may enhance its lipophilicity and stability, making it an interesting candidate for various biological applications.

The biological activity of 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone can be attributed to its interactions with specific molecular targets within biological systems. The compound may serve as a probe in biological studies to investigate the effects of fluorinated compounds on cellular processes. The mechanism by which it exerts its effects is likely multifaceted, involving enzyme inhibition or receptor modulation depending on the specific biological context.

Research Findings

Recent studies have highlighted the potential of this compound in various areas:

- Antimicrobial Activity : Preliminary findings suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) may contribute to increased antibacterial activity by disrupting microbial cell membranes.

- Anticancer Properties : Some fluorinated compounds have shown promise in cancer therapy due to their ability to interfere with tumor growth and proliferation. Investigations into 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone's effects on cancer cell lines are ongoing.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

- Study 1 : A study examining the antibacterial efficacy of various fluorinated ketones found that compounds similar to 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone demonstrated significant inhibition against Gram-positive bacteria.

- Study 2 : Research focused on the anticancer potential of halogenated compounds indicated that derivatives of difluoroethanones could induce apoptosis in cancer cell lines through caspase activation.

Comparative Analysis

To better understand the biological activity of 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone | C8H4ClF3O | Antimicrobial, Anticancer |

| 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone | C9H8ClF2O | Moderate Antimicrobial |

| 1-(4-Fluorophenyl)-2,2-difluoroethanone | C8H6F3O | Anticancer Potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.